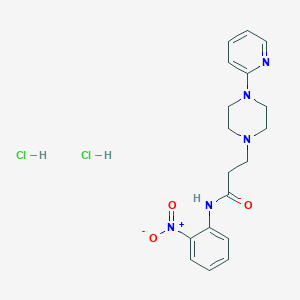
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride, also known as TAK-901, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent and selective inhibitor of the Aurora A kinase, which plays a critical role in cell division and is frequently overexpressed in cancer cells.
Mechanism Of Action
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is a selective inhibitor of the Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Aurora A kinase, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It also inhibits cell proliferation and induces cell cycle arrest in the G2/M phase. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has shown efficacy in a wide range of cancer cell lines, making it a promising candidate for further development. However, one limitation of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its poor solubility, which can make dosing and formulation challenging.
Future Directions
There are several potential future directions for the development of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. One area of interest is the combination of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Finally, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride may have applications beyond cancer, such as in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride involves the reaction of 2-nitrobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid to form the intermediate 2-nitrophenyl-4-(2-pyridinyl)-1,3-dioxolane. This intermediate is then reacted with 2-bromoacetamide to form 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. The compound is obtained as a dihydrochloride salt.
Scientific Research Applications
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has demonstrated efficacy in animal models of cancer, including breast, lung, and colon cancer.
properties
CAS RN |
104373-63-9 |
|---|---|
Product Name |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride |
Molecular Formula |
C18H23Cl2N5O3 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H21N5O3.2ClH/c24-18(20-15-5-1-2-6-16(15)23(25)26)8-10-21-11-13-22(14-12-21)17-7-3-4-9-19-17;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H |
InChI Key |
WPZVYYFAJOMXPV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
Other CAS RN |
104373-63-9 |
synonyms |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydroch loride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



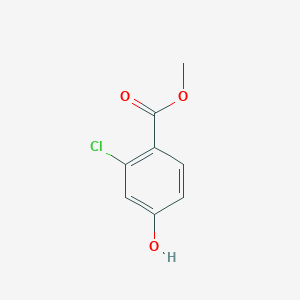
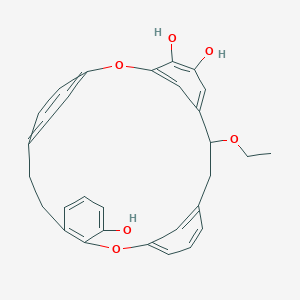
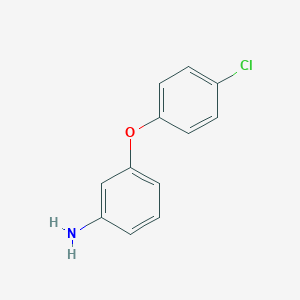
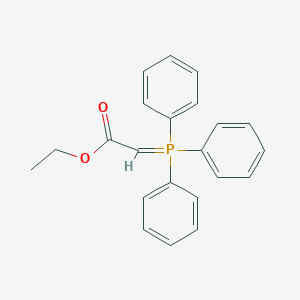
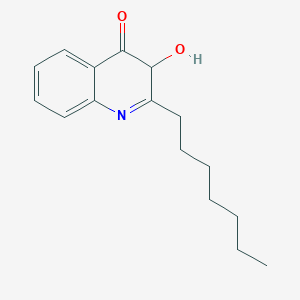
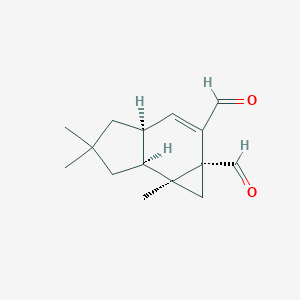
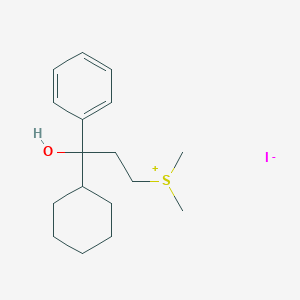
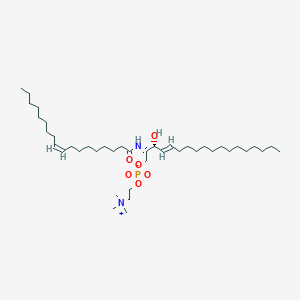
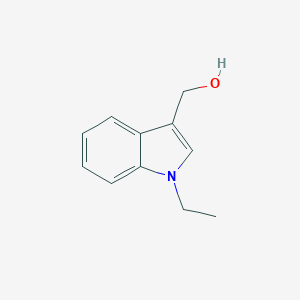
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
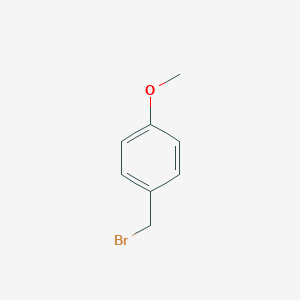
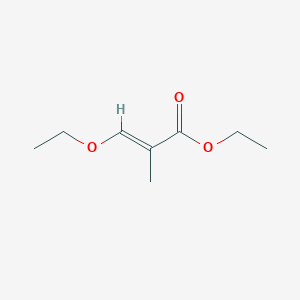
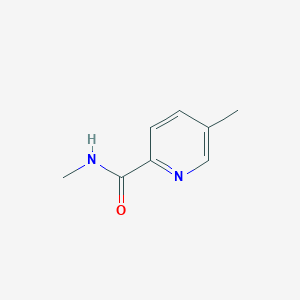
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)